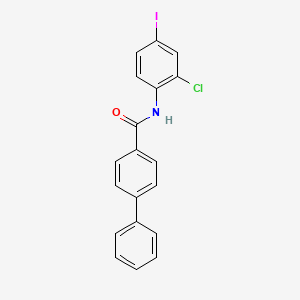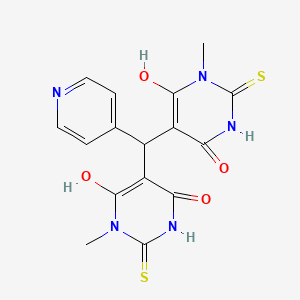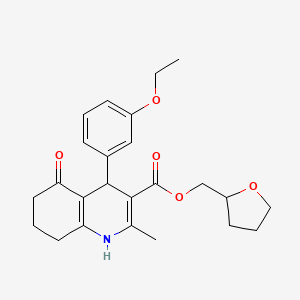![molecular formula C18H21ClO4 B5108827 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene, commonly known as Triclosan, is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its widespread use, there is growing concern about the potential health and environmental impacts of Triclosan.
作用機序
Triclosan works by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, Triclosan disrupts the bacterial membrane and prevents the growth and replication of bacteria.
Biochemical and Physiological Effects:
Triclosan has been found to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone regulation in animals and humans, leading to concerns about its potential endocrine-disrupting effects. Triclosan has also been found to accumulate in the environment and in human tissues, raising concerns about its potential toxicity.
実験室実験の利点と制限
Triclosan is a widely used antibacterial agent in laboratory experiments due to its effectiveness and availability. However, there are limitations to its use, including concerns about its potential toxicity and environmental impact. Additionally, Triclosan's widespread use in consumer products may lead to the development of antibiotic-resistant bacteria, which could limit its effectiveness in laboratory experiments.
将来の方向性
There are several future directions for research on Triclosan. One area of focus is on the development of alternative antibacterial agents that are less toxic and have fewer environmental impacts. Another area of focus is on the development of methods to detect Triclosan in the environment and in human tissues. Additionally, there is a need for further research on the potential health effects of Triclosan, particularly its endocrine-disrupting effects and potential contribution to the development of antibiotic-resistant bacteria.
Conclusion:
Triclosan is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its effectiveness, there are growing concerns about its potential health and environmental impacts. Further research is needed to better understand the effects of Triclosan and to develop alternative antibacterial agents that are less toxic and have fewer environmental impacts.
合成法
Triclosan can be synthesized by reacting 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol, which is then reacted with ethylene oxide and potassium hydroxide to form 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene.
科学的研究の応用
Triclosan has been extensively studied for its antibacterial and antifungal properties. It is commonly used in laboratory experiments to study the effects of antibacterial agents on microorganisms. Triclosan has also been used to study the effects of antibacterial agents on aquatic organisms.
特性
IUPAC Name |
1-chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-2-21-17-8-3-4-9-18(17)23-13-11-20-10-12-22-16-7-5-6-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNTWYUOQQIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


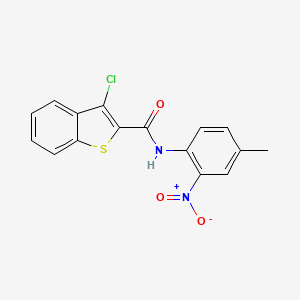
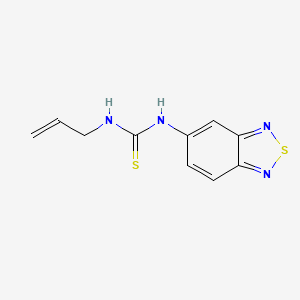
methyl]propanamide](/img/structure/B5108770.png)
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
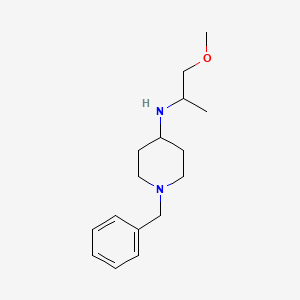
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
